molecular formula C20H27N3O3 B7789751 Ethyl 6-ethyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate

Ethyl 6-ethyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate

Cat. No.: B7789751
M. Wt: 357.4 g/mol
InChI Key: QEEDAYFDSLMXLF-UHFFFAOYSA-N
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Description

Ethyl 6-ethyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various functional groups, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-ethyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroquinoline-3-carboxylate with ethylamine, followed by the introduction of the morpholine group through nucleophilic substitution. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like palladium on carbon to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the quinoline core or the side chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds.

Scientific Research Applications

Ethyl 6-ethyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-ethyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the morpholine group can enhance the compound’s ability to cross cell membranes, increasing its efficacy. The compound may also inhibit specific enzymes, disrupting metabolic pathways in target organisms.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxides: Compounds with similar structures but different functional groups.

    Dihydroquinolines: Reduced forms of quinoline with distinct biological activities.

Uniqueness

Ethyl 6-ethyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer a range of biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

ethyl 6-ethyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-3-15-5-6-18-16(13-15)19(17(14-22-18)20(24)26-4-2)21-7-8-23-9-11-25-12-10-23/h5-6,13-14H,3-4,7-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEDAYFDSLMXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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